molecular formula C20H24N4O3 B5517322 3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide

3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide

Cat. No. B5517322
M. Wt: 368.4 g/mol
InChI Key: KNGBLMIFFGAKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds involving indole and oxadiazole structures typically involves multi-step organic reactions. For instance, compounds with similar structural features have been synthesized through sequential transformations starting from base indole derivatives. These processes may include esterification, hydrazide formation, and subsequent cyclization to achieve the desired oxadiazole scaffolding. Such synthetic routes highlight the complexity and versatility of indole and oxadiazole chemistry in accessing structurally diverse compounds (Nazir et al., 2018).

Scientific Research Applications

Synthesis and Chemical Characterization

Indole-based hybrid oxadiazole scaffolds have been synthesized to explore their potential as urease inhibitors, indicating a methodological approach towards creating compounds with specific enzyme inhibition properties. These compounds were evaluated for their in vitro inhibitory potential against the urease enzyme, demonstrating their significance in therapeutic agent design programs due to their potent inhibition capabilities and mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Biological Activities

  • Antimicrobial and Antifungal Evaluation : Derivatives of 1,3,4-oxadiazoles have been investigated for their cytotoxic, antibacterial, antifungal, and anti-tubercular activities. This research highlights the potential of oxadiazole derivatives in developing new antimicrobial agents due to their remarkable antibacterial activities against various bacteria (Jafari et al., 2017).

  • Anti-Inflammatory and Anticancer Properties : N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized and evaluated for their potential as epidemal growth factor receptor (EGFR) inhibitors and anticancer agents. These compounds exhibited potent anticancer activities against various cancer cell lines, underscoring the role of indole derivatives in cancer therapy research (Lan et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .

Future Directions

Indole and oxadiazole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Research in this area is ongoing, and future studies may provide more information on compounds like “3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide”.

properties

IUPAC Name

3,5,7-trimethyl-N-[2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-11-9-12(2)17-14(10-11)13(3)18(23-17)19(25)21-7-6-16-22-20(27-24-16)15-5-4-8-26-15/h9-10,15,23H,4-8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGBLMIFFGAKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)NCCC3=NOC(=N3)C4CCCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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